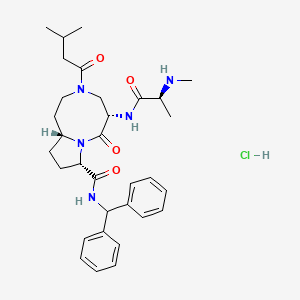

Xevinapant Hydrochloride

Übersicht

Beschreibung

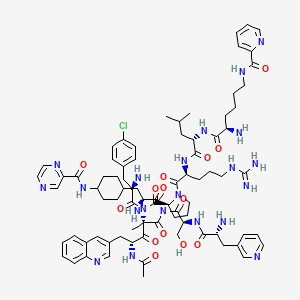

AT-406 (hydrochloride), also known as Xevinapant, is a potent and orally bioavailable small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). It functions as an antagonist of the inhibitor of apoptosis proteins (IAPs), which include X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). This compound has shown significant potential in inducing apoptosis in cancer cells by neutralizing the inhibitory effects of IAPs on caspases .

Vorbereitungsmethoden

The synthesis of AT-406 (hydrochloride) involves a multi-step reaction process. Here is a general outline of the synthetic route:

Thionyl chloride: is used to convert the starting material into an intermediate.

Dimethylaminopyridine (DMAP): in acetonitrile is used for further reaction.

Lithium triethylborohydride: in tetrahydrofuran at -78°C is employed for reduction.

Toluene-4-sulfonic acid: is used in the next step.

Boron trifluoride diethyl etherate: in diethyl ether at -78°C is used for another reaction.

Hydrogen chloride: in acetonitrile and 1,4-dioxane is used for hydrochloride formation.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: and in dichloromethane are used for coupling reactions.

Ozone: is used for oxidation.

Hydrogen: with palladium on activated charcoal in isopropyl alcohol is used for hydrogenation.

Sodium tris(acetoxy)borohydride: in tetrahydrofuran is used for reduction.

Lithium hydroxide: in 1,4-dioxane and water is used for hydrolysis.

Hydrogen chloride: in 1,4-dioxane and methanol is used for final hydrochloride formation.

Analyse Chemischer Reaktionen

AT-406 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet Reagenzien wie Ozon.

Reduktion: Verwendet Reagenzien wie Lithiumethylborhydrid und Natriumtris(acetoxy)borhydrid.

Substitution: Beinhaltet Reagenzien wie Salzsäure.

Hydrierung: Verwendet Wasserstoff mit Palladium auf Aktivkohle.

Kupplungsreaktionen: Setzt Reagenzien wie 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimidhydrochlorid und Benzotriazol-1-ol ein.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung AT-406 (Hydrochlorid) zu erhalten .

Wissenschaftliche Forschungsanwendungen

AT-406 (Hydrochlorid) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wird in klinischen Studien auf sein Potenzial zur Behandlung verschiedener menschlicher Tumoren untersucht, darunter solide und hämatologische Krebserkrankungen.

Apoptosestudien: Als SMAC-Mimetikum wird es verwendet, um die Mechanismen der Apoptose und die Rolle von IAPs bei der Hemmung des Zelltods zu untersuchen.

Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer Therapien, die auf IAPs bei der Krebsbehandlung abzielen.

5. Wirkmechanismus

AT-406 (Hydrochlorid) entfaltet seine Wirkung, indem es das endogene SMAC-Protein imitiert. Es bindet mit hoher Affinität an IAPs, einschließlich XIAP, cIAP1 und cIAP2. Durch die Bindung an diese Proteine neutralisiert AT-406 (Hydrochlorid) deren inhibitorische Wirkungen auf Caspasen und fördert so die Apoptose. Dieser Mechanismus beinhaltet die Aktivierung von Caspase-3 und die Spaltung der Poly(ADP-Ribose)polymerase (PARP), was zu programmiertem Zelltod führt .

Wirkmechanismus

AT-406 (hydrochloride) exerts its effects by mimicking the endogenous SMAC protein. It binds to IAPs, including XIAP, cIAP1, and cIAP2, with high affinity. By binding to these proteins, AT-406 (hydrochloride) neutralizes their inhibitory effects on caspases, thereby promoting apoptosis. This mechanism involves the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to programmed cell death .

Vergleich Mit ähnlichen Verbindungen

AT-406 (Hydrochlorid) wird mit anderen SMAC-Mimetika verglichen, wie zum Beispiel:

Birinapant: Ein weiterer IAP-Antagonist, der synergistisch mit AT-406 die Apoptose in Krebszellen induziert.

LCL161: Ein SMAC-Mimetikum, das ebenfalls auf IAPs abzielt, aber andere pharmakokinetische Eigenschaften aufweist.

GDC-0152: Ein weiteres SMAC-Mimetikum mit ähnlichen Mechanismen, aber unterschiedlicher Wirksamkeit bei verschiedenen Krebsarten.

AT-406 (Hydrochlorid) ist aufgrund seiner hohen oralen Bioverfügbarkeit und seiner potenten antagonistischen Wirkungen auf mehrere IAPs einzigartig, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

IUPAC Name |

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXTZCYPHKJCHF-ZZPLZQMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071992-57-8 | |

| Record name | Xevinapant hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XEVINAPANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

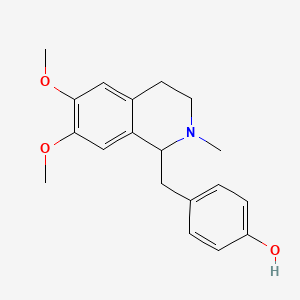

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol,2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B1667585.png)